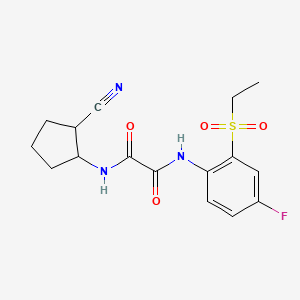![molecular formula C15H20N2O2 B7450534 N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT belongs to the family of α,β-unsaturated carbonyl compounds, which are known to exhibit anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DMAPT is believed to be through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. DMAPT has been shown to inhibit the activation of NF-κB, leading to the downregulation of genes involved in these processes.
Biochemical and Physiological Effects
DMAPT has been shown to exhibit anti-cancer and anti-inflammatory properties in several in vitro and in vivo studies. In cancer cells, DMAPT has been found to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer stem cells. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be inhibited by DMAPT through the inhibition of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMAPT is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes DMAPT a promising therapeutic agent for cancer and inflammatory diseases. However, one limitation of DMAPT is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For DMAPT research include optimizing its delivery method to improve its solubility and bioavailability. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of DMAPT analogs with improved pharmacological properties may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
DMAPT can be synthesized by the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)prop-2-enamide to yield DMAPT. This method has been optimized to produce high yields of DMAPT with high purity.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that DMAPT exhibits anti-cancer properties by inducing apoptosis in cancer cells. DMAPT has been found to inhibit the NF-κB pathway, which is known to promote cell survival and proliferation. In addition, DMAPT has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied for their potential treatment with DMAPT. DMAPT has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with these diseases.
Propiedades
IUPAC Name |
N-[2-[[2-(2,5-dimethylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)16-7-8-17-15(19)10-13-9-11(2)5-6-12(13)3/h4-6,9H,1,7-8,10H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVOQJAIIFJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methylphenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450453.png)
![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-6-fluoroisoquinolin-1-one](/img/structure/B7450474.png)
![N-[4-fluoro-2-methyl-5-(trifluoromethyl)phenyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7450485.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide](/img/structure/B7450511.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
